N-(3,4-Dichlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N'-phenylurea
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Overview
Description
3-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA typically involves the reaction of 3,4-dichloroaniline with 5-methyl-4,5-dihydro-1,3-thiazol-2-amine in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1-phenylurea: Lacks the thiazole ring, which may affect its biological activity.
3-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea: Lacks the dichlorophenyl group, which may influence its chemical reactivity and applications.
Uniqueness
The presence of both the dichlorophenyl and thiazole moieties in 3-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA makes it unique, potentially offering a combination of properties from both functional groups. This can result in enhanced biological activity, improved chemical stability, or novel applications compared to similar compounds.
Properties
Molecular Formula |
C17H15Cl2N3OS |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea |
InChI |
InChI=1S/C17H15Cl2N3OS/c1-11-10-20-17(24-11)22(13-7-8-14(18)15(19)9-13)16(23)21-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,23) |
InChI Key |
OHVWSBHQJCNHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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